3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-622252 are not extensively detailed in the available literature.
Scientific Research Applications
WAY-622252 is extensively used in scientific research, particularly in the study of amyloid diseases and synucleinopathies These diseases are characterized by the accumulation of misfolded proteins, leading to neurodegeneration WAY-622252 is used to investigate the mechanisms underlying these diseases and to develop potential therapeutic interventions
Mechanism of Action
The mechanism of action of WAY-622252 involves its interaction with molecular targets and pathways associated with amyloid diseases and synucleinopathies . The compound is believed to modulate the aggregation and toxicity of misfolded proteins, thereby providing insights into the pathogenesis of these diseases. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
WAY-622252 is unique in its specific application to amyloid diseases and synucleinopathies. Similar compounds used in the study of these diseases include other amyloid inhibitors and modulators of protein aggregation . WAY-622252 stands out due to its specific molecular structure and its potential to provide novel insights into the mechanisms of neurodegeneration.
List of Similar Compounds::- Amyloid inhibitors
- Modulators of protein aggregation
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONAQXGMJDYSJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172389 |
Source
|
Record name | 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1897-80-9 |
Source
|
Record name | 3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1897-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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